molecular formula C17H18F4N4 B12265023 5-Fluoro-4-methyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine

5-Fluoro-4-methyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine

Cat. No.: B12265023
M. Wt: 354.34 g/mol
InChI Key: CLIAWRHHSYRFAJ-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with fluorine, methyl, and piperazine groups. The presence of the trifluoromethyl group is particularly noteworthy due to its significant impact on the compound’s chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing specialized equipment to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-methyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H18F4N4

Molecular Weight

354.34 g/mol

IUPAC Name

5-fluoro-4-methyl-6-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C17H18F4N4/c1-12-15(18)16(23-11-22-12)25-7-5-24(6-8-25)10-13-3-2-4-14(9-13)17(19,20)21/h2-4,9,11H,5-8,10H2,1H3

InChI Key

CLIAWRHHSYRFAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F)F

Origin of Product

United States

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